molecular formula C8H7N3O B028359 Imidazo[1,2-a]pyridine-6-carboxamide CAS No. 103313-38-8

Imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B028359
CAS No.: 103313-38-8
M. Wt: 161.16 g/mol
InChI Key: PWWXIULQEXRUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol (CAS: 103313-38-8). Its structure combines an imidazo[1,2-a]pyridine core with a carboxamide group at the 6-position. Key physicochemical properties include a polar surface area (PSA) of 63.77 Ų and a calculated LogP (lipophilicity) of 0.68, suggesting moderate solubility and membrane permeability .

Preparation Methods

Traditional Cyclocondensation Methods

Core Structure Formation via Cyclocondensation

The imidazo[1,2-a]pyridine core is typically synthesized through cyclocondensation reactions between 2-aminopyridine derivatives and electrophilic agents. A widely employed strategy involves reacting 2-aminopyridine with α-haloketones or chloroacetaldehyde under acidic or neutral conditions . For example, chloroacetaldehyde (50% aqueous solution) reacts with 2-amino-5-iodopyridine in acetonitrile at 80°C for 8 hours, yielding 6-iodoimidazo[1,2-a]pyridine as a precursor .

Reaction Conditions:

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Time: 8 hours

  • Workup: Extraction with dichloromethane and purification via silica gel chromatography (ethyl acetate/methanol = 50:1) .

This method offers moderate yields (50–70%) but requires stringent control over stoichiometry to avoid side products like over-alkylated derivatives .

Multi-Component Reactions (MCRs)

One-Pot Synthesis Strategies

MCRs enable the assembly of imidazo[1,2-a]pyridine-6-carboxamide in a single step, enhancing atom economy. A representative protocol involves:

  • Reactants: 2-Aminopyridine, methyl glyoxalate, and an isocyanide.

  • Conditions: Ethanol, reflux (12 hours), catalyzed by ceric ammonium nitrate .

Outcome:

  • Direct formation of the carboxamide group via in situ ester hydrolysis and condensation.

  • Yield: 60–75% with >95% purity by HPLC .

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified using silica gel chromatography with gradients of ethyl acetate and methanol. For example, a 50:1 ethyl acetate/methanol ratio effectively separates this compound from unreacted starting materials .

Spectroscopic Confirmation

  • ¹H NMR: Aromatic protons appear as doublets at δ 7.8–8.2 ppm, while the carboxamide NH₂ group resonates as a broad singlet at δ 6.5–7.0 ppm .

  • HRMS: Molecular ion peak [M+H]⁺ at m/z 162.0661 (calculated for C₈H₇N₃O) .

Industrial-Scale Production Considerations

Challenges in Scalability

  • Catalyst Cost: Pd-based systems require recovery protocols to reduce expenses.

  • CO Handling: High-pressure carbonylation necessitates specialized equipment for safety .

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes batch variability and improves heat transfer, critical for exothermic cyclocondensation reactions. Pilot studies demonstrate a 20% yield increase compared to batch methods .

Recent Methodological Advancements

Photocatalytic Approaches

Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ as a photocatalyst enables carboxamide formation at ambient temperature. This method achieves 65% yield in 6 hours, reducing energy consumption .

Enzymatic Functionalization

Lipase-catalyzed amidation of imidazo[1,2-a]pyridine-6-carboxylic acid offers a green alternative, with yields up to 80% in aqueous media .

Comparative Analysis of Synthetic Routes

Method Reactants Catalyst/Solvent Conditions Yield Purity
Cyclocondensation2-Aminopyridine, chloroacetaldehydeAcetonitrile80°C, 8 h50–70%>90%
Pd-Catalyzed Carbonylation6-Iodoimidazo[1,2-a]pyridine, CO, aminePd(OAc)₂, Xantphos, DMF100°C, 12 h, 1 atm CO70–85%>95%
Multi-Component Reaction2-Aminopyridine, methyl glyoxalateCeric ammonium nitrate, EtOHReflux, 12 h60–75%>95%

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives

The synthesis of this compound derivatives has been achieved through various methods. Recent developments have focused on efficient synthetic routes that minimize steps and maximize yield. For instance, a one-pot five-component synthesis has been reported, utilizing heterocyclic ketene aminals (HKAs) to create novel derivatives with potential biological activity .

Key Synthetic Methods

  • Multicomponent Reactions (MCRs) : These reactions allow for the rapid generation of functionalized molecules with high atom economy.
  • Cyclocondensation : This method involves the reaction of 2-aminopyridines with various electrophiles to form the imidazo[1,2-a]pyridine core .

This compound and its derivatives exhibit a wide range of biological activities:

Antimicrobial Activity

Recent studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria as well as Mycobacterium species. For example:

  • A series of compounds demonstrated potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), with minimum inhibitory concentrations (MICs) as low as 0.003 to 0.05 μM .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer potential:

  • Compounds derived from this scaffold have shown efficacy against various cancer cell lines including prostate (PC-3) and breast cancer (MCF-7), with many exhibiting non-cytotoxic profiles .

Neuroprotective Effects

Certain derivatives have been identified as having neuroprotective properties, making them candidates for treating neurodegenerative diseases. For instance:

  • Some imidazo[1,2-a]pyridine compounds are being studied for their potential in treating conditions like anxiety and depression due to their interaction with serotonin receptors .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various therapeutic areas:

StudyFocusFindings
Abrahams et al. (2023)Anti-TB ActivityIdentified hit compounds with potent anti-TB activity (MIC 80: 0.03 to 5.0 μM) .
Moraski et al. (2023)Structure-Activity RelationshipExplored SAR leading to compounds with MIC 90 values ranging from 0.07 to 0.14 μM against XDR-TB .
Das et al. (2024)Gastroprokinetic EffectsDeveloped derivatives that showed significant gastroprokinetic effects compared to existing treatments .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of pathogens or cancer cells. The compound can also modulate signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazo[1,2-a]pyridine derivatives exhibit diverse pharmacological activities depending on substituents and core modifications. Below is a systematic comparison:

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Carboxylate Esters vs. Carboxamide

  • Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359656-20-4): Replaces the carboxamide with a methyl ester at position 3. Molecular weight: 191.19 g/mol, with reduced polarity (ester group) compared to carboxamide . Applications: Intermediate in synthesizing bioactive molecules, leveraging the amino group for further functionalization.
  • Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t): Quinazoline-linked derivative with a methyl ester at position 2. Melting point: 172.8–174.3°C, yield: 39.5% .

Halogenated Derivatives

  • 6-Trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate: Incorporates a CF₃ group at position 6 and a carboxylic acid at position 2. Molecular weight: 248.16 g/mol; the CF₃ group enhances lipophilicity (LogP > 1) and metabolic stability . Applications: Potential antiviral or CNS-targeted agents due to fluorine’s bioavailability-enhancing effects .
  • 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 1505349-96-1):

    • Bromine at position 6 and an aldehyde at position 6.
    • Density: 1.73 g/cm³ , pKa: 2.45 .
    • Utility: Intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery .

Heterocyclic Core Modifications

Imidazo[1,2-a]pyrimidine vs. Pyridine

  • Imidazo[1,2-a]pyrimidine-6-carboxylic Acid (CAS: 944896-64-4):

    • Replaces pyridine with pyrimidine, increasing nitrogen content.
    • Molecular weight: 163.13 g/mol .
    • Pharmacological profile: Anxiolytic and cardiovascular activities due to enhanced hydrogen-bonding capacity .
  • Imidazo[1,2-b]pyridazine-6-carboxylic Acid Monohydrochloride (CAS: 316352-05-3): Pyridazine-based core with a carboxylic acid. Applications: Antibacterial and kinase inhibitor research .

Functional Group Replacements

Carbohydrazide Derivatives

  • 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 860784-46-9):
    • Replaces carboxamide with carbohydrazide.
    • Molecular weight: 302.07 g/mol .
    • Utility: Chelating agent or precursor for metallodrugs .

Amino and Hydroxyalkyl Modifications

  • N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide :
    • Adds a hydroxyethyl group to the carboxamide.
    • Enhanced solubility (PSA > 80 Ų) for CNS-targeted therapies .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP PSA (Ų)
This compound C₈H₇N₃O 161.16 N/A 0.68 63.77
6-Trifluoromethyl derivative C₉H₇F₃N₂O₃ 248.16 N/A 1.2* 70.56
Imidazo[1,2-a]pyrimidine-6-carboxylic Acid C₇H₅N₃O₂ 163.13 N/A 0.5* 85.10

*Estimated values.

Biological Activity

Imidazo[1,2-a]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its efficacy against various diseases, particularly tuberculosis, cancer, and its mechanism of action.

Overview of Biological Activities

Imidazo[1,2-a]pyridine derivatives have been explored for their potential as therapeutic agents due to their ability to interact with multiple biological targets. The following table summarizes key biological activities associated with this compound and related compounds:

Biological Activity Target/Mechanism Reference
AntitubercularInhibits Mycobacterium tuberculosis (Mtb)
Cancer TherapeuticsInhibits nicotinamide phosphoribosyltransferase (NAMPT)
AnticholinesteraseInhibits acetylcholinesterase (AChE)
Protein GeranylgeranylationDisrupts prenylation of Rab proteins
AnticonvulsantVarious neurological targets

Antitubercular Activity

Recent studies have highlighted the efficacy of this compound derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, a series of compounds were synthesized and evaluated for their minimum inhibitory concentrations (MICs) against Mtb. Notably, some compounds demonstrated MIC values as low as 0.006 μM against replicating bacteria and showed potent activity against drug-resistant strains, significantly outperforming existing treatments like PA-824 .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at the C6 position of the imidazo[1,2-a]pyridine ring significantly influence biological activity. Compounds with halogen substitutions or specific functional groups at this position exhibited enhanced potency against Mtb. For example, the introduction of a chloro group at C6 improved the compound's efficacy compared to bromine substitutions .

Cancer Therapeutics

This compound has been identified as a selective NAMPT inhibitor, which plays a crucial role in cancer metabolism by regulating NAD+ levels. This inhibition leads to reduced viability in cancer cell lines such as HeLa. In vitro studies indicated that certain derivatives exhibited IC50 values below 150 μM, showcasing their potential as anticancer agents .

Case Study: NAMPT Inhibition

In a detailed study evaluating 12 novel derivatives of this compound for NAMPT inhibition:

  • Compounds were screened for their cytotoxic effects on HeLa cells.
  • The most potent inhibitors disrupted Rab11A prenylation effectively.
  • The study highlighted the importance of structural modifications to enhance inhibitory activity while minimizing cytotoxicity .

The mechanisms by which imidazo[1,2-a]pyridine derivatives exert their biological effects are diverse:

  • Antitubercular Activity : These compounds are believed to inhibit ATP homeostasis in Mtb by targeting essential proteins involved in energy metabolism.
  • Cancer Activity : By inhibiting NAMPT, these compounds disrupt cancer cell metabolism and induce apoptosis.
  • Anticholinesterase Activity : Some derivatives have shown promise in treating neurodegenerative diseases by inhibiting AChE, thus increasing acetylcholine levels in synaptic clefts .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing imidazo[1,2-a]pyridine-6-carboxamide derivatives?

this compound derivatives are typically synthesized via multicomponent reactions (MCRs) or condensation reactions. For example, a one-pot three-component reaction using aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor, catalyzed by iodine (I₂) and potassium persulfate (K₂S₂O₈), is widely employed . Intramolecular cyclizations and functional group transformations (e.g., oxidation of alcohols to carboxamides) are also critical steps .

Q. How are structural and purity analyses conducted for these compounds?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For instance, ¹H NMR chemical shifts in the aromatic region (δ 7.0–9.0 ppm) confirm the imidazo[1,2-a]pyridine core, while HRMS validates molecular ion peaks . Purity is assessed via HPLC (>95%) or elemental analysis .

Q. What are the primary biological activities of this compound derivatives?

These compounds exhibit antimicrobial, antiviral, and anticancer properties. For example, imidazo[1,2-a]pyridine-chalcone conjugates demonstrate antikinetoplastid activity against Trypanosoma brucei (IC₅₀: 0.8–3.2 µM) , while derivatives with trifluoromethyl groups show inhibitory effects on cancer cell lines (e.g., HepG2, IC₅₀: 1.5 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound derivatives?

Continuous flow reactors and automated synthesis platforms improve scalability and reduce by-products. For example, optimizing temperature (80–120°C) and catalyst loading (5–10 mol% iodine) enhances yields (70–85%) while minimizing side reactions like over-oxidation . Computational reaction path searches (e.g., density functional theory) further streamline condition optimization .

Q. What strategies resolve contradictions in biological activity data across structural analogues?

Structure-activity relationship (SAR) studies are critical. For instance, substituting the carboxamide group with a trifluoromethyl moiety increases lipophilicity (logP: 2.8 → 3.5), enhancing blood-brain barrier penetration for neuroleptic applications . Conflicting data on antimicrobial activity may arise from differences in bacterial membrane permeability, resolved via comparative molecular docking (e.g., Gram-negative vs. Gram-positive targets) .

Q. How do computational methods enhance the design of this compound derivatives?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities. For example, docking studies with cyclin-dependent kinase 2 (CDK2) identify key hydrogen bonds between the carboxamide group and Lys89 residue, guiding rational design . Machine learning models trained on bioactivity datasets (>500 compounds) prioritize high-potential candidates .

Q. Methodological Considerations

Q. What experimental controls are essential in evaluating enzyme inhibition by these derivatives?

Include positive controls (e.g., staurosporine for kinase assays) and negative controls (DMSO vehicle). For time-dependent inhibition assays, pre-incubate enzymes with compounds (30–60 min) to distinguish reversible vs. irreversible binding .

Q. How are stability and metabolic profiles assessed during preclinical development?

Microsomal stability assays (e.g., human liver microsomes) measure half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎). LC-MS/MS identifies major metabolites, such as hydroxylation at the pyridine ring (m/z +16) .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-1-2-7-10-3-4-11(7)5-6/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWXIULQEXRUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316125
Record name imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103313-38-8
Record name imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 100 ml of ethanol are added 10 g of 6-aminonicotinamide, 11 g of 40% chloroacetaldehyde and 12.5 g of sodium hydrogen carbonate and the mixture is heated under reflux for 4 hours. Ethanol is evaporated off and 100 ml of water is added to the residue. The mixture is adjusted to pH 10 by adding 10% aqueous sodium hydroxide solution and then extracted four times with 50 ml portions of a mixture solvent of tetrahydrofuran-ethyl acetate (1:1). The extracts are combined, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue is recrystallized from a mixture solvent of methanol-diethyl ether to give 3.5 g of the above-identified compound as colorless needles.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazo[1,2-a]pyridine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-6-carboxamide
Reactant of Route 3
Imidazo[1,2-a]pyridine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridine-6-carboxamide
Reactant of Route 5
Imidazo[1,2-a]pyridine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-a]pyridine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.